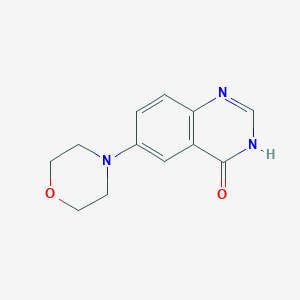
6-(morpholin-4-yl)-3,4-dihydroquinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Morpholino-4(3H)-quinazolinone is a heterocyclic organic compound that features a quinazolinone core with a morpholine ring attached at the 6-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer and anti-inflammatory properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(morpholin-4-yl)-3,4-dihydroquinazolin-4-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of anthranilic acid derivatives with morpholine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Solvent recovery and recycling are also crucial aspects of industrial synthesis to ensure cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions: 6-Morpholino-4(3H)-quinazolinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the quinazolinone core, depending on the reaction conditions and reagents used.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) in acetic acid or potassium permanganate (KMnO4) in water.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Halogenated reagents such as bromine (Br2) or chlorine (Cl2) in the presence of a base like sodium hydroxide (NaOH).
Major Products: The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce partially or fully reduced quinazolinone compounds.
Scientific Research Applications
6-Morpholino-4(3H)-quinazolinone has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of kinases involved in cell signaling pathways.
Medicine: Research has shown that 6-(morpholin-4-yl)-3,4-dihydroquinazolin-4-one derivatives exhibit anticancer activity by inhibiting the proliferation of cancer cells. They are also investigated for their anti-inflammatory and antimicrobial properties.
Industry: The compound is used in the development of pharmaceuticals and agrochemicals due to its versatile chemical properties.
Mechanism of Action
The mechanism of action of 6-(morpholin-4-yl)-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets, such as kinases and enzymes involved in cell signaling pathways. By binding to the active sites of these enzymes, the compound can inhibit their activity, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells. The exact pathways and molecular targets may vary depending on the specific derivative of this compound being studied.
Comparison with Similar Compounds
4-Morpholinoquinazoline: Similar in structure but lacks the 3H-keto group.
6-Morpholino-4(3H)-pyrimidinone: Contains a pyrimidinone core instead of a quinazolinone core.
6-Morpholino-4(3H)-benzoxazinone: Features a benzoxazinone core with a morpholine ring.
Uniqueness: 6-Morpholino-4(3H)-quinazolinone is unique due to its specific quinazolinone core structure, which imparts distinct biological activities. The presence of the morpholine ring enhances its solubility and bioavailability, making it a valuable compound in medicinal chemistry.
Properties
CAS No. |
153437-53-7 |
|---|---|
Molecular Formula |
C12H13N3O2 |
Molecular Weight |
231.25 |
IUPAC Name |
6-morpholin-4-yl-3H-quinazolin-4-one |
InChI |
InChI=1S/C12H13N3O2/c16-12-10-7-9(15-3-5-17-6-4-15)1-2-11(10)13-8-14-12/h1-2,7-8H,3-6H2,(H,13,14,16) |
InChI Key |
LNUACJNTNFFFCF-UHFFFAOYSA-N |
SMILES |
C1COCCN1C2=CC3=C(C=C2)N=CNC3=O |
Canonical SMILES |
C1COCCN1C2=CC3=C(C=C2)N=CNC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


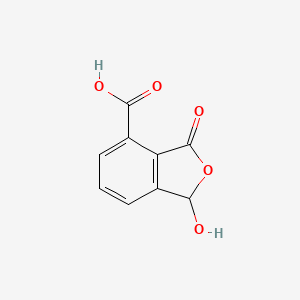
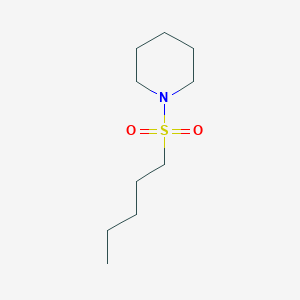
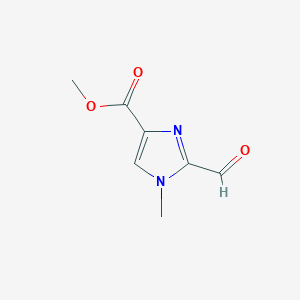
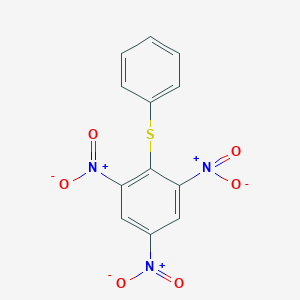
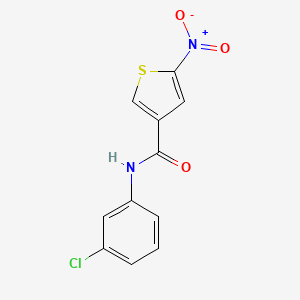
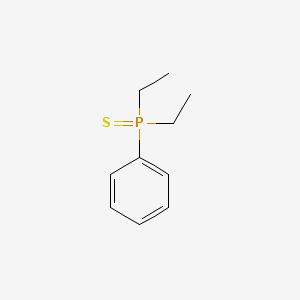

![[(1R,5R)-6-(Cyclobutylmethyl)-3,6-diazabicyclo[3.2.2]nonan-3-yl]-[3-(2-hydroxyphenyl)-1H-pyrazol-5-yl]methanone](/img/structure/B1652556.png)
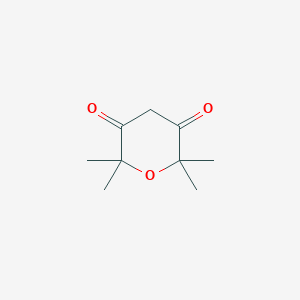
![[(Z)-1-(3-chlorophenyl)ethylideneamino]urea](/img/structure/B1652560.png)
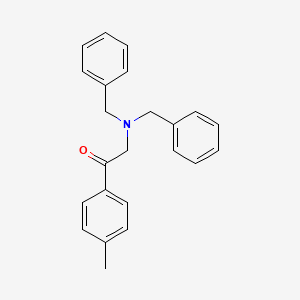
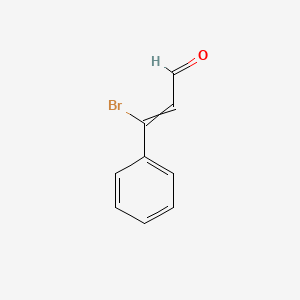
![Oxirane, 2-[[2-(2-propyn-1-yloxy)phenoxy]methyl]-](/img/structure/B1652567.png)

